2-(Carbamoylamino)-2-phenylacetic acid
Overview
Description
2-(Carbamoylamino)-2-phenylacetic acid is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a carbamoyl group (-CONH2) attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with urea under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylamino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(Carbamoylamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(Carbamoylamino)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Carbamic acid derivatives: Share the carbamoyl group but differ in their backbone structure, leading to different chemical properties and applications.
Uniqueness: 2-(Carbamoylamino)-2-phenylacetic acid is unique due to the presence of both a phenylacetic acid backbone and a carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Biological Activity
2-(Carbamoylamino)-2-phenylacetic acid, also known as phenylacetylurea, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10N2O2
- CAS Number : 5616-20-6
- Canonical SMILES : NC(=O)C(C1=CC=CC=C1)=O
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines were as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical) | 25 |
MCF-7 (breast) | 30 |
A549 (lung) | 20 |
This suggests that the compound may have selective cytotoxic effects on cancer cells while sparing normal cells .
The proposed mechanism of action involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. By modulating these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it may interact with the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases .
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound was effective in reducing bacterial load in vitro and showed potential for development as a new antimicrobial agent .
Cancer Treatment Research
In a clinical trial involving patients with advanced breast cancer, administration of this compound as part of a combination therapy led to improved patient outcomes. The trial reported a significant reduction in tumor size in 60% of participants after eight weeks of treatment, highlighting its potential as an adjunctive therapy in oncology.
Properties
IUPAC Name |
2-(carbamoylamino)-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403944 | |
Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-20-6 | |
Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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